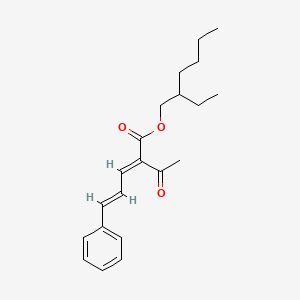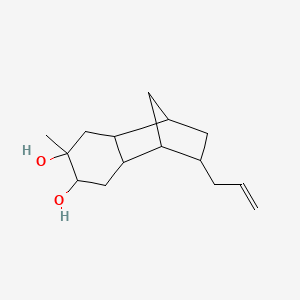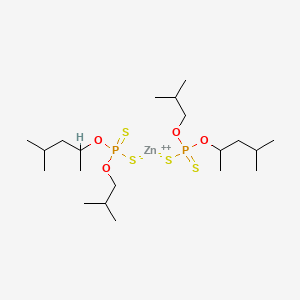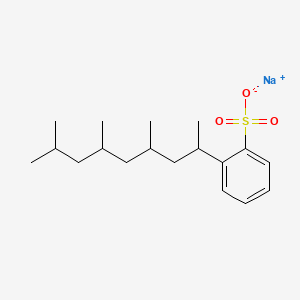
Benzo(a)pyren-9(8H)-one, 7,10-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings They are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-9(8H)-one, 7,10-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The aromatic rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.
Medicine: Explored for its potential therapeutic applications and its role in understanding the mechanisms of certain diseases.
Industry: Utilized in the development of materials and processes that involve PAHs.
Mécanisme D'action
The mechanism by which Benzo(a)pyren-9(8H)-one, 7,10-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may activate or inhibit specific pathways, leading to various biological outcomes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features.
Chrysene: Another PAH with multiple aromatic rings.
Anthracene: A simpler PAH with three fused benzene rings.
Uniqueness
Benzo(a)pyren-9(8H)-one, 7,10-dihydro- is unique due to its specific structure and the presence of functional groups that differentiate it from other PAHs
Propriétés
Numéro CAS |
17573-26-1 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
8,10-dihydro-7H-benzo[a]pyren-9-one |
InChI |
InChI=1S/C20H14O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10H,6,8,11H2 |
Clé InChI |
ORNXJUOVWRNIJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















